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Compound of Interest

Compound Name: 4-methoxy-1H-pyrazole

Cat. No.: B1310762

Spectroscopic Unveiling of 4-methoxy-1H-
pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methoxy-1H-
pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science.
The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data is crucial for its unambiguous identification and characterization,
ensuring the integrity of research and development endeavors. This document presents a
detailed examination of its spectral features, supported by predicted data tables and
visualizations to facilitate a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 4-methoxy-
1H-pyrazole. These values are derived from analyses of structurally similar compounds and
established principles of spectroscopic interpretation.

Table 1: Predicted *H NMR Data for 4-methoxy-1H-pyrazole (in CDClsz, 400 MHz)
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Chemical Shift (6, ppm) Multiplicity Assighment
~75-7.6 S H-3, H-5

~3.8 S -OCHs

Broad signal brs N-H

Table 2: Predicted 3C NMR Data for 4-methoxy-1H-pyrazole (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment
~135-140 C-3,C-5
~120 - 125 C-4

~55 - 60 -OCHs

Table 3: Predicted Key IR Absorption Bands for 4-methoxy-1H-pyrazole

Wavenumber (cm~?) Vibration Type

~3100 - 3300 N-H stretch

~2950 - 2850 C-H stretch (aliphatic)
~1500 - 1600 C=C and C=N stretch (ring)
~1250 - 1000 C-O stretch (methoxy)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-methoxy-1H-pyrazole

m/z (charge/mass ratio) Fragment lon

98 [M]* (Molecular lon)
83 [M - CHs]*

69 [M - CHOJ*

55 [M - CHs - COJ*
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Interpretation of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of 4-methoxy-1H-pyrazole is expected to be relatively
simple. The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent due
to tautomerism and are therefore predicted to appear as a single singlet in the aromatic region,
typically around & 7.5-7.6 ppm. The three protons of the methoxy group (-OCHs) will present as
a sharp singlet further upfield, anticipated around & 3.8 ppm. The N-H proton of the pyrazole
ring is expected to give a broad singlet, the chemical shift of which can be highly variable
depending on the solvent and concentration.

13C NMR: The carbon-13 NMR spectrum will reflect the symmetry of the molecule. The C-3 and
C-5 carbons are equivalent and should appear as a single peak in the downfield region of the
spectrum, estimated to be around 6 135-140 ppm. The carbon atom at the 4-position, being
directly attached to the electron-donating methoxy group, is expected to be more shielded and
thus appear at a higher field, likely in the & 120-125 ppm range. The carbon of the methoxy
group will be observed in the typical region for such functionalities, around & 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in 4-methoxy-
1H-pyrazole. A broad absorption band in the region of 3100-3300 cm~1 is characteristic of the
N-H stretching vibration of the pyrazole ring. The presence of the methoxy group will be
confirmed by C-H stretching vibrations in the 2950-2850 cm~! region and a strong C-O
stretching band between 1250 and 1000 cm~1. The aromatic nature of the pyrazole ring will
give rise to C=C and C=N stretching vibrations in the 1500-1600 cm~1 range.

Mass Spectrometry (MS)

The mass spectrum of 4-methoxy-1H-pyrazole is predicted to show a molecular ion peak [M]*
at an m/z of 98, corresponding to its molecular weight. The fragmentation pattern can provide
further structural confirmation. Common fragmentation pathways for methoxy-substituted
aromatic compounds include the loss of a methyl radical (CHse) to give a fragment at m/z 83, or
the loss of a formyl radical (CHOe) resulting in a peak at m/z 69. Subsequent loss of carbon
monoxide (CO) from the [M - CHs]* fragment could lead to a peak at m/z 55.
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for compounds such as 4-methoxy-1H-pyrazole.

NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds). Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum
is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, with
Electron lonization (El) being common for providing detailed fragmentation patterns. The
sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated
based on their mass-to-charge ratio (m/z).

Visualizing Spectroscopic Interpretation and
Fragmentation

The logical flow of interpreting the combined spectroscopic data and a potential mass
spectrometry fragmentation pathway are illustrated below using Graphviz.
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Caption: Workflow for Spectroscopic Data Interpretation.

Structure Elucidation

4-methoxy-1H-pyrazole

Structure Confirmation

[M - CHs]*+ -Co ,
m/z = 83

[M - CHOJ*
m/z = 69

Click to download full resolution via product page

[M - CHs - COJ*
m/z = 55

Click to download full resolution via product page

Caption: Predicted MS Fragmentation of 4-methoxy-1H-pyrazole.

 To cite this document: BenchChem. [Spectroscopic data interpretation for 4-methoxy-1H-
pyrazole (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1310762#spectroscopic-data-interpretation-for-4-
methoxy-1h-pyrazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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